molecular formula C14H16N2OS B2483238 8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797739-33-3

8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2483238
CAS No.: 1797739-33-3
M. Wt: 260.36
InChI Key: KDPXYIRKZHICTR-UHFFFAOYSA-N
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Description

8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . The enantioselective construction of this scaffold can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would need to be optimized for cost-effectiveness and efficiency, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a thiol or sulfide.

Scientific Research Applications

8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for 8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects they trigger.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene apart is its specific functional groups and the potential for unique interactions with biological targets. Its methylsulfanyl and pyridine groups may confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-18-13-12(6-3-9-15-13)14(17)16-10-4-2-5-11(16)8-7-10/h2-4,6,9-11H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXYIRKZHICTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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